1-((1-(1-(1-(4-chlorophenyl)cyclopentanecarbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one
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Description
1-((1-(1-(1-(4-chlorophenyl)cyclopentanecarbonyl)azetidin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C22H26ClN5O2 and its molecular weight is 427.93. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity againstMycobacterium tuberculosis . Therefore, it’s plausible that this compound may also target Mycobacterium tuberculosis.
Mode of Action
Based on its structural similarity to other anti-tubercular agents, it can be hypothesized that it might inhibit the growth ofMycobacterium tuberculosis by interfering with essential bacterial processes .
Biochemical Pathways
Anti-tubercular agents often target pathways essential for the survival and replication ofMycobacterium tuberculosis, such as cell wall synthesis, protein synthesis, and DNA replication .
Result of Action
Similar compounds have shown significant activity againstMycobacterium tuberculosis, suggesting that this compound may also exhibit anti-tubercular activity .
Properties
IUPAC Name |
1-[[1-[1-[1-(4-chlorophenyl)cyclopentanecarbonyl]azetidin-3-yl]triazol-4-yl]methyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN5O2/c23-17-7-5-16(6-8-17)22(9-1-2-10-22)21(30)27-14-19(15-27)28-13-18(24-25-28)12-26-11-3-4-20(26)29/h5-8,13,19H,1-4,9-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTPOYEHJUUPOTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CC(C3)N4C=C(N=N4)CN5CCCC5=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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